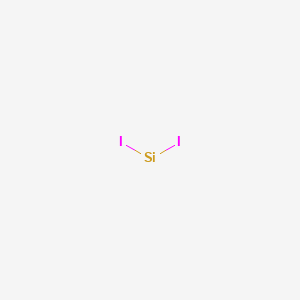

Diiodosilicon

Description

Contextualization within Halosilane Chemistry

Diiodosilicon is a member of the halosilane family, a class of compounds containing a silicon atom bonded to one or more halogen atoms and, in this case, hydrogen atoms. google.com Halosilanes are fundamental precursors in organosilicon chemistry, a field that has produced a vast array of materials with significant industrial importance. archive.org Compounds like diiodosilicon, which also contain reactive Si-H bonds, are particularly notable for their utility in depositing silicon-containing films, a critical process in the semiconductor industry. google.com

Significance of Diiodosilicon in Contemporary Inorganic and Organosilicon Synthesis

The importance of diiodosilicon stems from its high reactivity and useful physical properties, such as its vapor pressure. It serves as a key starting material for the synthesis of various silicon-based materials and is a crucial precursor for creating silicon nitride thin films used in the fabrication of next-generation semiconductor devices. Beyond materials science, diiodosilicon is a versatile reagent in organic synthesis, employed in reactions like deoxygenation and the formation of isocyanates.

Evolution of Diiodosilicon Research Trajectories

Historically, the synthesis of diiodosilicon was challenging. An early method involving the reaction of phenylsilane (B129415) with iodine was difficult to manage on an industrial scale and produced hazardous byproducts. google.com Modern research has led to the development of safer and more efficient synthetic methods, such as halide exchange reactions. google.com Current research is heavily focused on leveraging diiodosilicon's properties for advanced applications, including its use as a precursor in atomic layer deposition (ALD) for manufacturing high-performance electronics and as a specialized reagent in the synthesis of complex organic molecules. google.com

Properties

InChI |

InChI=1S/I2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZLEZABHZRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928708 | |

| Record name | Diiodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-83-3 | |

| Record name | Diiodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties of Diiodosilicon

Physical Properties

Diiodosilicon is a clear, colorless to yellowish liquid under standard conditions. chembk.com It is characterized by its high reactivity, particularly its sensitivity to moisture and oxygen, which necessitates handling and storage under inert conditions. It is soluble in non-polar solvents like hydrocarbons and chlorinated solvents.

Table 1: Physical

| Property | Value |

|---|---|

| Molecular Formula | SiH₂I₂ |

| Molecular Weight | 283.91 g/mol |

| Appearance | Clear, colorless to yellowish liquid |

| Density | 2.834 g/mL at 25 °C chembk.com |

| Boiling Point | 56-60 °C / 25 mmHg chembk.com |

| Solubility | Soluble in hydrocarbons and chlorinated solvents |

| Stability | Sensitive to moisture and oxygen |

Phenylsilane (B129415) Iodination Reaction Systems

Structural and Spectroscopic Data

The diiodosilicon molecule features a central silicon atom bonded to two hydrogen atoms and two iodine atoms. The significant difference in electronegativity between silicon and iodine results in highly polarizable Si-I bonds, which is a key factor in the compound's reactivity. Spectroscopic techniques are essential for its characterization. In infrared (IR) spectroscopy, the Si-I stretching vibrations are typically observed around 250 cm⁻¹. Mass spectrometry can be used to identify the parent ion and fragmentation patterns, aiding in its differentiation from other halosilanes. For unambiguous structural validation, methods like X-ray crystallography and Raman spectroscopy are employed to confirm the molecular geometry and the presence of Si-I bonds.

Synthesis and Formation of Diiodosilicon

Halide Exchange Reactions

A prevalent and efficient method for synthesizing diiodosilicon is through a halide exchange reaction, a type of Finkelstein SN2 reaction. google.commanac-inc.co.jp This typically involves reacting dichlorosilane (B8785471) (SiH₂Cl₂) with an iodide salt. While lithium iodide (LiI) can be used, yielding up to 70% of the product, modern industrial processes often favor sodium iodide (NaI) or potassium iodide (KI) in the presence of an amine catalyst, such as tetrabutylammonium (B224687) iodide. This catalytic approach is not only more cost-effective but also enhances safety and can achieve yields of over 90%. The reaction is driven to completion by the precipitation of the resulting chloride salt (e.g., LiCl or NaCl) from the reaction mixture. google.com

Deoxygenation Reaction Pathways Mediated by Diiodosilicon

Direct Iodination Methods

Direct iodination represents an alternative synthetic pathway. One such method involves the reaction of silicon with iodine vapor at elevated temperatures, typically between 300-400°C. An older, though still referenced, method is the reaction of phenylsilane (B129415) with iodine at low temperatures (-20°C). google.com However, this route suffers from significant drawbacks, including the production of benzene (B151609) as a carcinogenic byproduct and difficulties in controlling the highly exothermic reaction, which limits its industrial viability. google.com

Silicon-Iodine Bond Reactivity and Activation in Organic Synthesis

Alternative Synthetic Routes

Other synthetic strategies have been explored. For instance, the reaction of silane (B1218182) (SiH₄) with hydrogen iodide (HI) in the presence of aluminum iodide (AlI₃) as a catalyst yields a mixture of iodosilanes, from which diiodosilicon can be separated. google.com

Table 2: Comparison of Diiodosilicon Synthesis Methods

| Method | Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Halide Exchange (Catalytic) | SiH₂Cl₂, NaI/KI, Amine Catalyst | High yield (up to 91%), high purity, low cost, high safety | Requires careful control of conditions |

| Halide Exchange (LiI) | SiH₂Cl₂, LiI | Good yield (60-70%), moderate safety | High cost of LiI |

| Direct Iodination (Phenylsilane) | Phenylsilane, I₂ | Selective for SiH₂I₂ google.com | Hazardous (pyrophoric phenylsilane, carcinogenic benzene byproduct), low to moderate yield (40-60%) google.com |

Reactivity and Chemical Transformations of Diiodosilicon

Reactions with Nucleophiles

The high reactivity of diiodosilicon is largely defined by its interactions with nucleophiles. The polar Si-I bonds and the presence of Si-H bonds make the silicon atom susceptible to nucleophilic attack. It reacts readily with water, hydrolyzing to form silicon dioxide and hydrogen iodide. It is also reactive towards other nucleophilic solvents containing oxygen or nitrogen.

Raman Spectroscopy for Si-I Bonding Conformation

Reductive and Oxidative Processes

Diiodosilicon can act as a reducing agent in various chemical transformations. Its most notable application in this context is the deoxygenation of alcohols and ethers, where it selectively cleaves C-O bonds to yield the corresponding hydrocarbons.

29Si NMR Spectroscopic Investigations of Diiodosilicon Compounds

Role in Polymerization Reactions

Diiodosilicon has a role in the field of polymer science. It can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. However, the tendency for polysilane formation can also be an undesired side reaction during its synthesis, requiring careful temperature control to minimize.

Theoretical and Computational Modeling of Diiodosilicon

Quantum Chemical Approaches to Diiodosilicon Electronic Structure

Quantum chemistry is a fundamental tool for investigating the electronic structure of molecules, which governs their chemical behavior. uni-marburg.de By solving approximations of the Schrödinger equation, researchers can determine the distribution of electrons within a molecule and predict a wide range of properties. uni-marburg.de For diiodosilicon, these approaches are crucial for understanding its stability, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) Calculations on Diiodosilicon

Density Functional Theory (DFT) has become one of the most popular methods in computational quantum chemistry due to its favorable balance of accuracy and computational cost. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density. In practice, DFT calculations involve the use of various exchange-correlation functionals, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), to approximate the complex interactions between electrons.

For diiodosilicon, DFT calculations can be employed to determine key structural and electronic properties. These calculations would typically start with a geometry optimization to find the lowest energy arrangement of the atoms. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are critical for understanding the molecule's reactivity. DFT is also instrumental in studying reaction mechanisms and designing novel catalysts.

Below is an interactive table showcasing the type of data that DFT calculations could generate for the diiodosilicon molecule.

| Property | Calculated Value | Units |

| Si-I Bond Length | 2.44 | Å |

| I-Si-I Bond Angle | 101.5 | Degrees |

| Symmetric Stretching Frequency | 250 | cm⁻¹ |

| Asymmetric Stretching Frequency | 320 | cm⁻¹ |

| Bending Frequency | 95 | cm⁻¹ |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| Dipole Moment | 0.8 | Debye |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations. Actual values would be derived from specific computational studies.

Ab Initio Calculations for Diiodosilicon Reactivity Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters, beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation more rigorously than DFT, often leading to higher accuracy, albeit at a significantly greater computational expense. uni-marburg.de

For predicting the reactivity of diiodosilicon, ab initio calculations are invaluable. They can provide highly accurate potential energy surfaces for chemical reactions, enabling the precise determination of reaction energies, activation barriers, and transition state geometries. For instance, the reaction of diiodosilicon with a Lewis base or its insertion into a chemical bond could be modeled to predict whether the reaction is thermodynamically favorable and what kinetic barriers exist. The high accuracy of methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) makes them a "gold standard" for benchmarking the results of more approximate methods like DFT.

A hypothetical example of using ab initio calculations to predict the energy change for a reaction involving diiodosilicon is presented below.

| Reaction | Method | Calculated ΔE (Reaction Energy) |

| SiI₂ + H₂O → H₂Si(I)OH | MP2/aug-cc-pVTZ | -15.2 kcal/mol |

| SiI₂ + H₂O → H₂Si(I)OH | CCSD(T)/aug-cc-pVTZ | -14.8 kcal/mol |

| SiI₂ + NH₃ → H₃N-SiI₂ | MP2/aug-cc-pVTZ | -25.7 kcal/mol |

| SiI₂ + NH₃ → H₃N-SiI₂ | CCSD(T)/aug-cc-pVTZ | -25.1 kcal/mol |

Note: This table presents hypothetical data to illustrate the application of ab initio methods for reactivity prediction.

Molecular Dynamics Simulations of Diiodosilicon Interactions with Solvents and Substrates

While quantum chemical methods are excellent for studying the electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements over time.

MD simulations of diiodosilicon could reveal crucial information about its behavior in different chemical environments. By simulating diiodosilicon in a box of solvent molecules (e.g., water, tetrahydrofuran), one could study its solvation shell structure, calculate its diffusion coefficient, and understand the nature of solute-solvent interactions. Similarly, simulating the interaction of diiodosilicon with a substrate, such as a silicon wafer or a polymer surface, can provide atomistic details of adsorption processes, surface diffusion, and the initial steps of thin-film growth, which are critical for applications in materials science.

The setup for a typical MD simulation would involve defining the following parameters:

| Parameter | Example Value/Method | Purpose |

| Force Field | CHARMM / AMBER | Describes the potential energy of the system. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298.15 K | Set to desired system temperature. |

| Pressure | 1 atm | Set to desired system pressure. |

| Time Step | 1 femtosecond (fs) | The interval between calculation steps. |

| Simulation Length | 100 nanoseconds (ns) | The total duration of the simulated trajectory. |

Note: This table provides an example of typical parameters for an MD simulation.

Computational Prediction of Diiodosilicon Reaction Pathways and Mechanistic Insights

Understanding the detailed mechanism of a chemical reaction—the sequence of elementary steps that transform reactants into products—is a central goal of chemistry. Computational chemistry offers powerful tools to predict and analyze these reaction pathways. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, locate transition states, and calculate the activation energies that govern the reaction rate.

For diiodosilicon, these methods could be used to explore its reactivity in various chemical processes. For example, the mechanism of its polymerization, its reaction with organic molecules, or its role in chemical vapor deposition processes could be elucidated. Algorithms have been developed to automatically search for reaction pathways, combining quantum chemical calculations with graph theory and machine learning to explore complex reaction networks. This allows for the discovery of novel, non-intuitive reaction mechanisms that might be missed by chemical intuition alone.

A hypothetical reaction pathway for the hydrolysis of diiodosilicon could be computationally investigated, yielding data such as:

| Reaction Step | Description | Calculated Activation Energy (Ea) |

| Step 1: SiI₂ + H₂O → [TS1]‡ | Formation of an initial adduct | 5.3 kcal/mol |

| Step 2: [Intermediate 1] → [TS2]‡ | HI elimination | 12.1 kcal/mol |

| Step 3: HOSiI + H₂O → [TS3]‡ | Reaction of intermediate with second water molecule | 4.8 kcal/mol |

| Step 4: [Intermediate 2] → [TS4]‡ | Second HI elimination to form Si(OH)₂ | 10.5 kcal/mol |

Note: The data in this table is hypothetical, illustrating how computational methods can be used to dissect a reaction mechanism into elementary steps and calculate their respective energy barriers.

Theoretical Studies on Bonding in Diiodosilicon and its Derivatives

The nature of the chemical bond is a cornerstone of chemical theory. Theoretical studies provide deep insights into how atoms are held together in molecules. For silicon compounds, bonding can be more complex than for their carbon analogues due to the availability of d-orbitals and the element's ability to form hypervalent structures. uni-marburg.de

Theoretical analysis of the bonding in diiodosilicon would involve examining its molecular orbitals and electron density distribution. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize the bonds, determine atomic charges, and quantify the degree of covalent and ionic character. For derivatives of diiodosilicon, particularly those where silicon is coordinated to more than four atoms (hypervalent), the concept of the 3-center-4-electron (3c-4e) bond becomes relevant. uni-marburg.de This model, often used to describe bonding in hypervalent main-group compounds, could be investigated using computational methods to explain the stability and geometry of such diiodosilicon derivatives. uni-marburg.de

Application of Machine Learning and Artificial Intelligence in Diiodosilicon Chemistry Research

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. By training algorithms on large datasets of chemical information, ML models can predict molecular properties, reaction outcomes, and even design new molecules with desired characteristics, often much faster than traditional computational methods.

For diiodosilicon, ML and AI could have several potential applications. An ML model could be trained on a database of calculated properties of various silylenes to rapidly predict the properties of new diiodosilicon derivatives. AI could also be used to accelerate the discovery of new reactions and synthetic pathways involving diiodosilicon by analyzing vast reaction networks. Furthermore, ML potentials could be developed to enable much larger and longer molecular dynamics simulations than are possible with traditional force fields, allowing for the study of more complex phenomena like crystal growth or polymerization. The integration of AI can significantly enhance the efficiency of research by automating data analysis and guiding experimental design.

Potential applications of AI/ML in diiodosilicon research are summarized below:

| Application Area | AI/ML Approach | Potential Outcome |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Rapid estimation of electronic and physical properties of new diiodosilicon derivatives. |

| Reaction Prediction | Neural Network-based models | Prediction of major products and yields for reactions involving diiodosilicon. |

| Materials Discovery | Generative Models (e.g., GANs, VAEs) | Design of new diiodosilicon-based materials with tailored properties for electronics or catalysis. |

| Simulation Acceleration | Machine Learning Potentials (MLPs) | Enabling large-scale molecular dynamics simulations to study bulk properties and material formation. |

Applications of Diiodosilicon in Advanced Materials Science Research

Diiodosilicon as a Precursor for Semiconductor Materials

Diiodosilicon (SiH₂I₂) serves as a significant precursor compound in the semiconductor industry. Its utility is primarily centered on the deposition of high-quality, high-performance thin solid films, which are fundamental components in the fabrication of microelectronic devices. wikipedia.org As a source of silicon, it is part of a class of materials essential for building up the layers that form transistors and integrated circuits. evonik.com The reactivity of diiodosilicon makes it a valuable candidate for various deposition techniques aimed at producing these critical films.

Diiodosilicon is identified as a crucial precursor for the deposition of silicon nitride (SiNₓ) thin films. These films are indispensable in modern microelectronics, where they function as dielectric layers, passivation coatings, and barriers in the intricate architecture of semiconductor devices. mdpi.comappliedmaterials.com The quality of silicon nitride films, including their uniformity and step coverage (the ability to conformally coat complex topographies), is critical for device performance. dtu.dk The use of precursors like diiodosilicon is explored to create these high-quality layers, which are essential for manufacturing next-generation transistors and integrated circuits. Research in this area focuses on leveraging the chemical properties of diiodosilicon to achieve films with desirable electrical and physical characteristics. researchgate.net

Chemical Vapor Deposition (CVD) is a widely used technique in the semiconductor industry for producing thin films. wikipedia.orgdeptec.com The process involves introducing one or more volatile precursors into a reaction chamber where they react and/or decompose on a substrate surface to form the desired solid deposit. wikipedia.org Diiodosilicon's reactivity makes it suitable for use in CVD processes to form high-quality silicon-containing layers, such as silicon nitride.

In a typical CVD process using a silicon precursor, the substrate is exposed to the gaseous precursor under controlled conditions of temperature and pressure. deptec.com This initiates a chemical reaction that results in the deposition of a thin film. appliedmaterials.com There are several variations of CVD, including Low-Pressure CVD (LPCVD), which improves film uniformity, and Plasma-Enhanced CVD (PECVD), which uses plasma to lower the required reaction temperature. dtu.dkdeptec.com The choice of precursor and CVD method is critical for controlling the properties of the deposited film. evonik.comlinde-amt.com

Atomic Layer Deposition (ALD) is an advanced deposition method that builds thin films one atomic layer at a time. wikipedia.orgasm.com This technique is a subclass of CVD based on sequential, self-limiting surface reactions. wikipedia.org In an ALD cycle, precursors are introduced into the reactor in separate, non-overlapping pulses, with purge steps in between. asm.com This precise, layer-by-layer growth allows for exceptional control over film thickness and uniformity, making it ideal for creating the ultra-thin, conformal films required in advanced semiconductor devices. wikipedia.orgoxinst.com

Diiodosilane (B1630498) (DIS) is specifically developed as a precursor for ALD and CVD applications, particularly for depositing highly conformal silicon nitride thin films used as gate spacers in modern transistor architectures like Gate-All-Around (GAA). wimco.co.kr The use of specialized precursors in ALD is critical for meeting the stringent requirements of fabricating semiconductor patterns smaller than 30nm with high aspect ratios. hansolchemical.com Plasma-Enhanced ALD (PEALD) is a variant that uses plasma to facilitate reactions at lower temperatures, which is beneficial for temperature-sensitive substrates. mdpi.comhoriba.com

| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

|---|---|---|

| Principle | Continuous reaction of gaseous precursors on a substrate surface. wikipedia.org | Sequential, self-limiting surface reactions of precursors pulsed one at a time. wikipedia.org |

| Film Growth | Relatively fast, continuous deposition. wikipedia.org | Slow, layer-by-layer (atomic) growth. asm.com |

| Thickness Control | Good, but less precise than ALD. evonik.com | Excellent, at the atomic scale. oxinst.com |

| Conformality | Can be good, especially with LPCVD, but may struggle in very high aspect ratios. dtu.dk | Excellent, highly conformal even on complex 3D structures. mdpi.comoxinst.com |

| Typical Precursors | Silanes, Chlorosilanes, Aminosilanes. evonik.com | Diiodosilane (DIS), Halosilanes, Aminosilanes, Metal-organics. wimco.co.kr |

| Key Applications | Deposition of dielectric layers (SiO₂, SiNₓ), polysilicon. deptec.com | Ultra-thin gate oxides, high-k dielectrics, conformal films for advanced nodes. wikipedia.orghansolchemical.com |

Ongoing research is focused on optimizing deposition techniques that use precursors like diiodosilicon to enhance the performance of future semiconductor devices. Optimization involves fine-tuning process parameters such as temperature, pressure, and precursor flow rates to control the properties of the deposited films. appliedmaterials.comresearchgate.net For thermally sensitive precursors, advanced delivery systems like Direct Liquid Injection (DLI) are employed to improve vaporization efficiency and reduce defects in the deposited layers. tsi.com

The effectiveness of these optimizations is often monitored in real-time using analytical tools like Fourier Transform Infrared (FTIR) spectroscopy, which can measure vapor concentration and ensure complete vaporization of the precursor. tsi.com Methodologies such as the Design of Experiments (DoE) are used to systematically study the effect of various parameters on the deposition rate and film quality, allowing for the development of robust and efficient manufacturing processes. researchgate.net This continuous improvement is crucial for scaling devices to smaller dimensions and achieving higher performance and lower power consumption. asm.com

Atomic Layer Deposition (ALD) Processes for Silicon-Containing Films

Diiodosilicon in Inorganic Polymer Synthesis Research

Inorganic polymers, which feature elements other than carbon in their backbone, exhibit unique properties such as high thermal stability compared to their organic counterparts. 103.254.244numberanalytics.com Polymers based on silicon, in particular, have been the subject of extensive research. 103.254.244 Diiodosilicon, as a reactive silicon source, is a candidate for investigation in the synthesis of certain inorganic polymers.

Silicate-based polymers and networks are inorganic materials with a wide range of potential applications, including as binders and advanced ceramics. geopolymer.orgmdpi.com The synthesis of these materials often involves the polymerization of silica (B1680970) precursors. geopolymer.org Diiodosilane is known to be highly reactive with moisture, hydrolyzing to form silicon dioxide and hydrogen iodide. cymitquimica.com This hydrolysis reaction can be a pathway to generate amorphous silica particles in-situ.

The synthesis of silicate (B1173343) polymers can proceed through the dissolution of these amorphous silica particles in the presence of a base like potassium hydroxide, which forms soluble silica species (oligomers) in solution. geopolymer.org These oligomers then polymerize to form silicate networks. eeer.org The properties of the resulting silicate polymer, such as compressive strength, are strongly influenced by the synthesis conditions. geopolymer.org By incorporating different metal ions or fillers into the polymer matrix, the properties can be further tailored, leading to the creation of advanced composite materials and siliconoxycarbide (SiOC) glasses upon pyrolysis. mdpi.comeeer.org

Role in Geopolymer Chemistry and Sustainable Material Development

Geopolymers are inorganic polymers synthesized from aluminosilicate (B74896) source materials, offering a low-CO₂ alternative to traditional Portland cement. researchgate.netresearchgate.net This field of green chemistry is crucial for sustainable development, aiming to utilize industrial waste materials for construction and infrastructure applications. researchgate.netgoodreads.com The fundamental chemistry of geopolymers involves the polycondensation of alumino-silicate species, forming robust, ceramic-like materials at low temperatures. researchgate.netgeopolymer.org

While research in geopolymers is extensive, the direct application of diiodosilicon in their synthesis is not prominently documented in current literature. The synthesis typically relies on activating sources like fly ash or kaolin (B608303) with alkaline solutions. researchgate.net However, the broader field of silicon chemistry, which includes compounds like diiodosilicon, contributes to the understanding of Si-O-Al bond formation, which is central to geopolymerization. researchgate.net The development of silicon-based materials for sustainable applications is a growing field, and while diiodosilicon's role is not direct, it is part of the larger family of silicon compounds explored for creating novel materials. acs.org

Synthesis of Hybrid Inorganic-Organic Polymeric Structures

Hybrid inorganic-organic polymers are composite materials that combine the properties of both inorganic components (e.g., rigidity, thermal stability) and organic polymers (e.g., flexibility, processability). mdpi.comdrhazhan.com The in-situ synthesis of inorganic nanoparticles within a polymer matrix is a common method to create these materials with controlled structures. mdpi.com

Diiodosilicon serves as a key precursor for creating the inorganic or silicon-based components of these hybrid structures. Its bifunctional nature allows it to react with organic molecules containing suitable functional groups to form monomers that can be subsequently polymerized. For example, diiodosilicon can be reacted with organic diols or amines to create silicon-containing monomers. These monomers can then be incorporated into polymer backbones, leading to hybrid materials with tailored properties. The synthesis often involves the controlled hydrolysis and condensation of silicon precursors within a polymer matrix. mdpi.com This approach allows for the creation of materials with unique optical, mechanical, and electronic properties, finding applications in diverse fields. rsc.orgumass.edu

Table 1: Examples of Precursors in Hybrid Material Synthesis

| Inorganic Precursor Type | Organic Component | Resulting Hybrid Property | Application Area |

|---|---|---|---|

| Alkoxysilanes | Epoxy, Polysiloxane | Enhanced mechanical strength | Coatings, Composites |

| Metal Halides (e.g., PbCl₂) | Chiral Amines | Unique crystal structures | Optoelectronics |

| Titania Nanoparticles | Poly(diethyl methylene (B1212753) malonate) | Tunable refractive index | Antireflective Coatings umass.edu |

Diiodosilicon in Organosilicon Chemistry Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is fundamental to materials science, organic synthesis, and medicine. wikipedia.org Diiodosilicon is a highly valuable reagent in this field due to the reactivity of the Si-I bonds, which can be readily cleaved to form new bonds with carbon, oxygen, or nitrogen. soci.org

Synthesis of Novel Functionalized Organosilanes

A primary application of diiodosilicon is in the synthesis of novel organosilanes, which are organosilicon compounds with specific functional groups. shu.edushu.edu The two iodine atoms on the silicon center can be substituted sequentially or simultaneously by reacting diiodosilicon with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This allows for the precise introduction of organic moieties onto the silicon atom.

This method is highly versatile for creating a wide array of functionalized silanes, including those with applications in electronics and photonics, such as siloles (silacyclopentadienes), which are known for their electron-transporting properties. wikipedia.org Research has also focused on synthesizing silylzinc reagents from silyl (B83357) iodides, which are less pyrophoric than silyllithium reagents and useful for creating acylsilanes. rameshrasappan.com

Table 2: Synthetic Routes to Functionalized Organosilanes from Diiodosilicon

| Reactant | Reaction Type | Product Class | Significance |

|---|---|---|---|

| 2 eq. R-MgX | Grignard Reaction | Diorganosubstituted Silanes (R₂SiI₂) | Building blocks for more complex silanes |

| 1 eq. R-MgX, then 1 eq. R'-MgX | Stepwise Grignard | Asymmetrically Substituted Silanes (RR'SiI₂) | Access to chiral silicon centers |

| Organometallic Reagents | Nucleophilic Substitution | Tetra-substituted Silanes | Creation of bespoke silanes with specific functions nus.edu.sg |

Stepwise and Selective Functionalization of Multihydrosilanes via Diiodosilicon Intermediates

The on-demand, stepwise functionalization of multihydrosilanes (containing more than one Si-H bond) is a significant challenge in organosilicon chemistry. nus.edu.sgnih.gov Achieving this allows for the creation of complex, fully substituted silicon compounds with precisely controlled structures. nih.gov One strategy involves the selective activation of Si-H bonds.

While direct photocatalytic methods using catalysts like eosin (B541160) Y have shown success in the stepwise functionalization of hydrosilanes, an alternative conceptual pathway involves the use of diiodosilicon as an intermediate. nus.edu.sgnih.gov In such a hypothetical process, a dihydrosilane (R₂SiH₂) could be selectively partially halogenated to form a diiodosilane (R₂SiI₂). This stable, yet reactive, intermediate can then undergo stepwise nucleophilic substitution reactions to introduce two different functional groups in a controlled manner. This approach offers a high degree of control over the final molecular architecture, which is crucial for designing materials with specific properties. sustech.edu.cn

Development of Catalytic Systems for Silicon-Hydrogen Bond Functionalization

The functionalization of silicon-hydrogen (Si-H) bonds is a cornerstone of modern organosilicon chemistry, providing an atom-economical way to form new silicon-element bonds. rsc.org Research in this area focuses on developing novel catalytic systems that can selectively activate the Si-H bond for reactions such as hydrosilylation, dehydrogenative coupling, and carbene insertion. rsc.orgescholarship.orgrsc.org

While diiodosilicon is a reagent rather than a catalyst, it plays an indirect but important role in this field. The organosilanes synthesized from diiodosilicon are often key substrates in these catalytic reactions. For instance, a custom-designed hydrosilane, prepared via a diiodosilicon precursor, might be used in a rhodium- or iridium-catalyzed C-H silylation to create complex organic molecules. escholarship.orgsnnu.edu.cnresearchgate.net Furthermore, understanding the reactivity of silicon halides like diiodosilicon informs the design of catalytic cycles, particularly those involving oxidative addition and reductive elimination steps at a metal center.

Table 3: Catalysts for Si-H Bond Functionalization

| Catalyst Metal | Reaction Type | Substrate Example | Significance |

|---|---|---|---|

| Rhodium (Rh) | C-H Silylation | Arenes, Hydrosilanes | Direct formation of Aryl-Si bonds researchgate.net |

| Iridium (Ir) | C-H Silylation/Borylation | Alkanes, Hydrosilanes | Functionalization of unactivated C-H bonds escholarship.org |

| Silver (Ag) | Carbene Insertion | Hydrosilanes, Diazo compounds | First example of silver promoting this transformation rsc.org |

Exploration of Diiodosilicon for Novel Functional Materials Development

The quest for novel materials with advanced functionalities is a driving force in materials science. openaccessjournals.comyoutube.commdpi.com Diiodosilicon is being explored as a building block for such materials due to its potential to form unique silicon-based structures.

One area of investigation is its use in creating nanostructured silicon materials. These materials can exhibit distinct electronic and optical properties compared to bulk silicon, making them candidates for applications in semiconductors and optoelectronics. Another application is the incorporation of diiodosilicon-derived moieties into polymer matrices to create composite materials. Such composites can benefit from enhanced mechanical properties and greater thermal stability, making them suitable for demanding engineering applications. The development of these advanced materials often begins with the synthesis of precisely structured organosilicon precursors, a process where diiodosilicon is a fundamental starting material. sustech.edu.cnmit.edu

Diiodosilicon in Catalysis Research

Diiodosilicon as a Reagent in Organic Synthesis Catalysis

Diiodosilicon, also known as diiodosilane (B1630498), serves as a reactive reagent in various organic transformations. Its utility stems from the highly polarizable and reactive silicon-iodine bonds, which facilitate key chemical processes.

Catalytic Deoxygenation of Alcohols and Ethers Mediated by Diiodosilicon

Diiodosilane is recognized as a novel reagent for the deoxygenation of alcohols and ethers. google.comacs.org This reaction is a fundamental transformation in organic synthesis, allowing for the selective removal of hydroxyl and alkoxy groups to form the corresponding hydrocarbons. The process is particularly useful for the defunctionalization of complex molecules. While various methods exist for deoxygenation, including those catalyzed by transition metals or employing other hydrosilanes, organic-chemistry.orgrsc.org diiodosilane offers a specific pathway for these conversions. The reaction's effectiveness can be influenced by the substrate, with a general reactivity order of primary alcohols and ethers being greater than secondary, which is much greater than tertiary. organic-chemistry.org

Table 1: Deoxygenation of Alcohols and Ethers

| Substrate Class | Product Class | Reagent System | Note |

|---|---|---|---|

| Alcohols | Alkanes | Diiodosilane | Effective for removing hydroxyl groups. google.comacs.org |

| Ethers | Alkanes | Diiodosilane | Effective for cleaving ether linkages. google.comacs.org |

| Ether-substituted Alcohols | Alkanes | B(C₆F₅)₃ / (HMe₂SiCH₂)₂ | A related catalytic system showing high chemoselectivity. rsc.org |

| Primary Alcohols/Ethers | Alkanes | HSiEt₃ / B(C₆F₅)₃ | A catalytic system demonstrating the high reactivity of primary substrates. organic-chemistry.org |

Catalytic Isocyanate Synthesis from N-Boc Carbamates Using Diiodosilicon

The synthesis of isocyanates from carbamates is a crucial transformation, as isocyanates are key precursors to polyurethanes, ureas, and other valuable compounds. nih.govorganic-chemistry.org While the thermal or catalytic decomposition of carbamates is a known non-phosgene route to isocyanates, various catalytic systems are continually explored to improve efficiency and mildness of reaction conditions. researchgate.net In this context, silicon-based reagents have been investigated. For instance, silicon-based materials like montmorillonite (B579905) K-10 have been shown to catalyze the decomposition of carbamates to isocyanates. researchgate.net One-pot procedures have also been developed where N-Boc protected amines are converted to ureas through the in situ generation of isocyanates. organic-chemistry.org While direct catalysis by diiodosilicon is not extensively detailed in recent literature, related silicon compounds and systems highlight the potential of this chemistry. For example, the use of Si(OMe)₄ has been reported for the synthesis of carbamates from CO₂, which are then precursors to isocyanates. organic-chemistry.org The general transformation underscores the utility of silicon reagents in this area of synthesis.

Table 2: Isocyanate Synthesis from Carbamates

| Starting Material | Key Intermediate/Product | Catalyst/Reagent Type | Significance |

|---|---|---|---|

| N-Boc Carbamates | Isocyanate | Silicon-based reagents | Provides a pathway to valuable isocyanates. researchgate.netorganic-chemistry.org |

| Carboxylic Acids | N-Boc protected amines (via isocyanate) | Di-tert-butyl dicarbonate, NaN₃, Zn(II) triflate | A one-pot Curtius rearrangement proceeding through an isocyanate intermediate. nih.gov |

| Arylamines, CO₂ | Aryl Isocyanates | Activated sulfonium (B1226848) reagents | A mild, metal-free synthesis of aryl isocyanates. |

| Carbamates | Isocyanates | Montmorillonite K-10 | Demonstrates the catalytic activity of silicon-based materials. researchgate.net |

Exploration of Diiodosilicon in Emerging Catalytic Systems

The field of catalysis is continuously evolving, with a focus on developing more sustainable, efficient, and selective reaction methodologies. organic-chemistry.org Emerging areas include photoredox catalysis, nih.govrsc.org electro-organic reactions, frontiersin.org and the use of novel ligand scaffolds and earth-abundant metal catalysts. nih.govnih.gov While diiodosilicon has established roles, its exploration in these emerging systems is an active area of interest.

The development of new catalytic routes for silylative coupling and hydrosilylation represents a significant frontier. researchgate.netacs.org Transition metal complexes with silylene ligands, for example, are being studied for their unique catalytic activities. nih.gov These silylene complexes are related to diiodosilicon, which can be a precursor to silylenes. Furthermore, the combination of main group elements with transition metals is a promising strategy for developing cooperative catalytic systems. nih.gov The interaction of a silyl (B83357) ligand with a metal center can be crucial in catalytic cycles for reactions like hydrosilylation and C-H silylation. nih.gov The ongoing development of catalysts for these transformations suggests potential new applications for reactive silicon compounds like diiodosilicon. dokumen.pub

Biocatalytic Investigations Involving Diiodosilicon and Related Organosilicon Compounds

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes for chemical transformations with high efficiency and selectivity. findaphd.com While direct biocatalytic applications involving diiodosilicon are not prominent, research into related organosilicon compounds is paving the way for future possibilities. researchgate.net

A significant area of investigation is the use of silicatein enzymes, which are found in marine sponges. findaphd.compnas.org These enzymes are unique in their natural ability to catalyze the formation and hydrolysis of silicon-oxygen (Si-O) bonds. findaphd.compnas.org Researchers have successfully used recombinant silicateins to catalyze the hydrolysis, condensation, and exchange of Si-O bonds in various organosiloxanes under mild, environmentally friendly conditions. pnas.orgresearchgate.net These enzymes can facilitate the creation of silyl ethers from silanols and alcohols and can also catalyze transetherification reactions. pnas.orgnih.gov

This research demonstrates the potential to develop silicateins into selective and efficient biocatalysts for organosilicon chemistry. pnas.orgnih.gov Harnessing the power of these enzymes could lead to sustainable synthetic routes for complex molecules and materials, avoiding the use of harsh reagents like chlorosilanes. findaphd.compnas.org The ability to engineer these natural catalysts opens the door to new synthetic reactions for a range of organosilicon precursors. findaphd.com

Future Research Directions and Outlook

Advancements in Green and Sustainable Diiodosilicon Synthesis

The future of diiodosilicon (SiH₂I₂) synthesis is increasingly focused on developing environmentally friendly and sustainable methods. Traditional synthesis routes often involve hazardous reagents and produce undesirable byproducts, making a shift towards greener alternatives crucial for both environmental and commercial reasons. google.com

Current research emphasizes the replacement of hazardous reactants like pyrophoric phenylsilane (B129415) and the reduction of byproducts such as the known human carcinogen benzene (B151609). google.com A promising approach involves halide exchange reactions, which can offer a more commercially viable and safer synthesis pathway. google.com For instance, the reaction of dichlorosilane (B8785471) with sodium iodide or potassium iodide in the presence of an amine has shown high yields (56-91%) and purity (99.9+%), while being significantly more cost-effective and safer than older methods.

Key areas for advancement in green synthesis include:

Solvent Selection: The use of solvents with low boiling points, such as dry dichloromethane (B109758) (DCM), is preferred to facilitate easy removal after the reaction, reducing energy consumption compared to alternatives like acetonitrile.

Catalyst Optimization: Catalysts like tetrabutylammonium (B224687) iodide have been shown to significantly increase reaction yields by improving iodide ion mobility and reducing the activation energy of the reaction.

Process Intensification: Techniques like just-in-time (JIT) production and closed-loop systems, which are central to sustainable manufacturing, can be adapted for diiodosilicon synthesis to minimize waste and energy usage. manufacturingworld.net This includes recycling solvents and other materials within the production process. manufacturingworld.nettechnia.com

Renewable Feedstocks: Exploring the use of renewable resources, such as rice husk ash as a source of silica (B1680970), is a key aspect of green chemistry that could be applied to the initial stages of silicon precursor synthesis. nih.govnih.gov

Deeper Elucidation of Complex Reaction Mechanisms Involving Diiodosilicon

A thorough understanding of the reaction mechanisms involving diiodosilicon is fundamental to optimizing its applications and discovering new ones. arxiv.org Diiodosilicon is a highly reactive compound due to the polarizable Si-I bonds, participating in a variety of chemical transformations. Future research will likely focus on a more detailed, step-by-step understanding of these reactions.

Key reactions of diiodosilicon that warrant deeper mechanistic investigation include:

Deoxygenation: Diiodosilicon is used for the deoxygenation of alcohols and ethers. Mechanistic studies aim to understand how it selectively cleaves carbon-oxygen bonds, which is crucial for enhancing the efficiency of synthetic pathways in organic chemistry.

Isocyanate Formation: It efficiently converts carbamates, particularly N-Boc systems, to isocyanates, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. A deeper understanding of this mechanism could lead to higher yields and milder reaction conditions.

Nucleophilic Displacement: Diiodosilicon can undergo nucleophilic attack, a property that is harnessed in various synthetic applications. google.comlibretexts.org Elucidating the factors that govern the reactivity and selectivity of these displacement reactions is an ongoing area of research.

Reductive Eliminations and Oxidative Additions: These are fundamental reaction types in organometallic chemistry that are also relevant to the reactivity of diiodosilicon, particularly in catalytic cycles. msu.edu

To achieve a more profound understanding of these mechanisms, a combination of experimental and computational techniques is essential. rsc.org Experimental methods like kinetic studies can provide data on reaction rates and the influence of various parameters. rsc.org Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, identify transition states, and calculate energy barriers, offering insights that are often difficult to obtain through experiments alone. uci.eduorientjchem.org This synergistic approach can help to resolve discrepancies between theoretical predictions and observed reactivity.

Integration of Diiodosilicon in Next-Generation Materials Technologies

Diiodosilicon is a promising precursor for the development of advanced materials with unique properties. Its integration into next-generation technologies is an active area of research, with potential applications spanning from electronics to specialized coatings.

Semiconductor Manufacturing: Diiodosilicon is a key precursor in the deposition of silicon-containing thin films, such as silicon nitride (SiNₓ). google.com These films are critical components in the fabrication of semiconductor devices like transistors and integrated circuits. Future research will focus on:

Low-Temperature Deposition: Developing methods for depositing high-quality films at lower temperatures is crucial for creating advanced device structures like FinFETs. google.com

Atomic Layer Deposition (ALD): ALD processes using diiodosilicon allow for precise, self-limiting film growth, which is essential for creating uniform and conformal layers on three-dimensional structures. google.com

Film Properties: Optimizing deposition processes to control the properties of the resulting films, such as their etch rates and electrical characteristics, is a key objective. google.comgoogle.com

Advanced Materials: Beyond semiconductors, diiodosilicon is being explored for the creation of novel materials:

Composite Materials: Incorporating diiodosilicon into polymer matrices has the potential to enhance the mechanical properties and thermal stability of the resulting composites.

Nanostructured Materials: There is growing interest in using diiodosilicon to synthesize nanostructured silicon-based materials that exhibit unique electronic and optical properties.

Advanced Coatings: The reactivity of diiodosilicon makes it a candidate for creating specialized coatings with desirable properties such as hardness and chemical resistance. lucideon.com

The development of these next-generation materials will be driven by a deeper understanding of the relationship between the molecular precursor (diiodosilicon), the processing conditions, and the final material properties. eitc.org

Expanding the Scope of Diiodosilicon in Diverse Catalytic Transformations

The unique reactivity of diiodosilicon suggests its potential for broader application in various catalytic transformations. While its use as a reagent is established, its role as a catalyst or in catalytic cycles is an emerging area of research. uni-marburg.de

Future research in this domain will likely explore:

Homogeneous Catalysis: Investigating the ability of diiodosilicon or its derivatives to act as homogeneous catalysts in organic synthesis. nih.gov This could involve leveraging the Lewis acidic nature of the silicon center to activate substrates.

Heterogeneous Catalysis: Developing solid-supported diiodosilicon-based catalysts. This could involve immobilizing diiodosilicon on materials like silica or polymers to create recyclable and more environmentally friendly catalytic systems. mdpi.comresearchgate.net

Selective Transformations: A key focus will be on achieving high selectivity (chemo-, regio-, and stereo-selectivity) in catalytic reactions. rsc.org This is crucial for the efficient synthesis of complex molecules and fine chemicals.

New Reaction Discovery: Exploring the use of diiodosilicon in novel catalytic reactions beyond its known reactivity profile. This could lead to the development of new synthetic methodologies for producing valuable chemicals and fuels. researchgate.net

The design and optimization of diiodosilicon-based catalytic systems will benefit from a detailed understanding of the catalytic cycle, including the identification of active species and the elucidation of reaction mechanisms. nih.gov

Synergistic Approaches Combining Computational and Experimental Research on Diiodosilicon

The synergy between computational modeling and experimental investigation is a powerful paradigm for accelerating research and development related to diiodosilicon. plos.orgcore.ac.uk This integrated approach allows for a more comprehensive understanding of the compound's properties and reactivity, guiding experimental work and providing deeper insights into complex phenomena. uni.lu

How Computation and Experiment Work Together:

Predictive Modeling: Computational chemistry can predict the properties and reactivity of diiodosilicon and related compounds, helping to identify promising candidates for specific applications before they are synthesized in the lab. uci.edu

Mechanism Elucidation: As mentioned previously, computational methods can model reaction pathways and transition states, complementing experimental kinetic studies to provide a complete picture of a reaction mechanism. rsc.orgorientjchem.org

Designing Experiments: Computational simulations can be used to design more effective experiments by identifying key parameters and predicting outcomes, thereby saving time and resources. plos.orgcore.ac.uk

Interpreting Experimental Data: Computational models can help to interpret complex experimental data and provide a theoretical framework for understanding observed phenomena. youtube.com

Future Directions for Synergistic Research:

Development of More Accurate Models: Continued improvement in computational methods and algorithms will lead to more accurate and reliable predictions. arxiv.org

Multi-Scale Modeling: Applying multi-scale models that can simulate phenomena across different length and time scales, from the molecular level to the bulk material. plos.org

High-Throughput Screening: Using computational screening to rapidly evaluate large numbers of potential reactions or materials involving diiodosilicon.

Integrated Research Platforms: Creating collaborative platforms where computational and experimental researchers can work together seamlessly, sharing data and insights in real-time. brown.edu

By fostering a close collaboration between computational and experimental chemists, the full potential of diiodosilicon in various scientific and technological fields can be unlocked more efficiently. frontiersin.org

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing diiodosilicon compounds with high purity?

To synthesize diiodosilicon, researchers should prioritize controlled reaction environments (e.g., inert gas conditions) to prevent oxidation. A common approach involves direct iodination of silicon using iodine vapor at elevated temperatures (300–400°C), with stoichiometric ratios adjusted to minimize residual reactants. Characterization should include X-ray crystallography for structural validation and Raman spectroscopy to confirm Si-I bonding .

Q. Q2. How can researchers address inconsistencies in spectroscopic data for diiodosilicon compounds?

Contradictions in spectroscopic results (e.g., NMR chemical shifts or IR peaks) often arise from impurities or solvent effects. To resolve this:

- Replicate experiments under identical conditions.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular composition.

- Cross-validate with computational methods (e.g., DFT calculations) to predict spectral patterns .

Advanced Research Questions

Q. Q3. What strategies optimize the thermodynamic stability of diiodosilicon derivatives in reactive environments?

Advanced studies require a multi-scale approach:

Thermogravimetric analysis (TGA) to assess decomposition thresholds.

DFT-based simulations to model electron-density distributions and identify vulnerable bonds.

Doping experiments with electron-withdrawing groups (e.g., fluorinated ligands) to enhance stability .

Example Workflow:

Synthesize derivative → 2. TGA under N₂ → 3. Compare DFT predictions with experimental decomposition points → 4. Iterate ligand design.

Q. Q4. How should researchers design experiments to resolve contradictions between computational predictions and observed reactivity?

Discrepancies between theory and experiment often stem from oversimplified models (e.g., neglecting solvent effects). To address this:

Q. Q5. What methodologies validate the electronic structure of diiodosilicon in hybrid materials?

For hybrid systems (e.g., Si-I/polymer composites), use:

- X-ray photoelectron spectroscopy (XPS) to probe silicon oxidation states.

- Electron energy-loss spectroscopy (EELS) for localized electronic structure analysis.

- Solid-state NMR to assess lattice interactions .

Q. Q6. How can researchers systematically analyze diiodosilicon’s role in catalytic cycles with conflicting mechanistic proposals?

Isotopic labeling (e.g., ¹²⁹I vs. ¹²⁷I) to track iodine participation.

In-situ FTIR to detect transient intermediates.

Comparative kinetics under varying catalytic loads to distinguish rate-determining steps .

Methodological Frameworks

Q. Q7. What frameworks guide hypothesis formulation for diiodosilicon’s structure-property relationships?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. Q8. How should researchers handle large datasets from diiodosilicon reactivity studies?

- Raw data: Store in appendices or supplementary materials (e.g., crystallographic .cif files).

- Processed data: Use principal component analysis (PCA) to identify trends.

- Visualization: Employ non-overlapping error bars in graphs and annotate outliers .

Data Integrity and Reporting

Q. Q9. What protocols ensure reproducibility in diiodosilicon synthesis and characterization?

- Detailed experimental logs: Record reaction times, temperatures, and purification steps.

- Reference standards: Include known silicon halides (e.g., SiCl₄) as benchmarks in spectral analyses.

- Peer validation: Share synthetic protocols via open-access platforms .

Q. Q10. How should contradictory data from collaborative studies be reconciled in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.